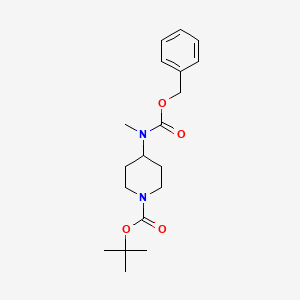

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate

Beschreibung

Chemical Classification and Nomenclature of Piperidine Derivatives

Piperidine derivatives constitute a fundamental class of heterocyclic organic compounds characterized by a six-membered saturated ring containing five carbon atoms and one nitrogen atom. The parent compound piperidine, with molecular formula (CH₂)₅NH, serves as the structural foundation for an extensive family of derivatives that exhibit diverse chemical and biological properties. These compounds are classified within the broader category of organoheterocyclic compounds, specifically under the piperidines class, which encompasses all molecules containing the characteristic piperidine ring structure.

The systematic nomenclature of piperidine derivatives follows International Union of Pure and Applied Chemistry guidelines, where substitutions on the piperidine ring are numbered according to their position relative to the nitrogen atom. Complex derivatives such as tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate require careful attention to stereochemistry and functional group positioning to ensure accurate chemical identification. The nomenclature system accommodates multiple protecting groups and functional modifications that are commonly employed in synthetic organic chemistry.

Piperidine derivatives are ubiquitous in pharmaceutical applications, appearing in more than twenty distinct classes of therapeutic agents. The structural versatility of the piperidine scaffold allows for extensive modification through substitution reactions, cycloaddition processes, and functional group transformations. This chemical flexibility has made piperidine derivatives essential components in drug discovery and development programs across multiple therapeutic areas.

The classification system for piperidine derivatives extends beyond simple structural considerations to include functional categories such as protecting group chemistry, where compounds serve as synthetic intermediates rather than final active pharmaceutical ingredients. These intermediate compounds, including complex derivatives with multiple protecting groups, play crucial roles in multi-step synthesis strategies where selective protection and deprotection of functional groups is required.

Structural Characteristics of this compound

The target compound exhibits a sophisticated molecular architecture incorporating multiple functional groups arranged around a central piperidine ring system. According to chemical databases, the compound possesses the molecular formula C₁₉H₂₈N₂O₄ with a molecular weight of 348.44 grams per mole. The Chemical Abstracts Service registry number 847039-05-8 provides unique identification for this specific molecular structure.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₈N₂O₄ |

| Molecular Weight | 348.44 g/mol |

| CAS Registry Number | 847039-05-8 |

| MDL Number | MFCD11974923 |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2 |

The structural complexity arises from the presence of two distinct protecting group systems attached to the piperidine core. The tert-butoxycarbonyl group is attached to the nitrogen atom at position 1 of the piperidine ring, while the 4-position carbon bears a methylated amino group that is itself protected with a benzyloxycarbonyl group. This dual protection strategy is characteristic of advanced synthetic intermediates designed for selective deprotection sequences.

The International Chemical Identifier key QTJMIHMRGWRXLF-UHFFFAOYSA-N provides additional structural verification through its algorithmic representation of the molecular connectivity. The compound's three-dimensional structure features the characteristic chair conformation of the piperidine ring, with substituents adopting energetically favorable orientations that minimize steric interactions between the bulky protecting groups.

Spectroscopic analysis would reveal characteristic signals corresponding to the various functional groups present in the molecule. The tert-butyl group would display a distinctive singlet in proton nuclear magnetic resonance spectroscopy, while the benzyl group would exhibit aromatic signals in the appropriate chemical shift region. The methylated amino group introduces additional complexity to the spectroscopic signature through its contribution to the overall electronic environment of the molecule.

Historical Context in Piperidine Chemistry Research

The development of piperidine chemistry traces its origins to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational knowledge for this important class of heterocyclic compounds. This early work laid the groundwork for understanding the fundamental properties and reactivity patterns of the piperidine ring system.

The evolution of protecting group chemistry, particularly relevant to compounds like this compound, can be traced to the pioneering work of Leonidas Zervas in the early 1930s. Zervas developed the benzyloxycarbonyl protecting group system, which became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This methodology represented the first successful approach to controlled peptide chemical synthesis and dominated the field for approximately twenty years until the 1950s.

The development of tert-butoxycarbonyl protecting group chemistry emerged later as an acid-labile alternative to the benzyloxycarbonyl system. This protecting group strategy provided synthetic chemists with complementary tools for selective protection and deprotection of amino functionalities under different reaction conditions. The combination of both protecting group systems in a single molecule, as exemplified by the target compound, represents an advanced synthetic strategy that leverages the orthogonal reactivity of these two protection methods.

Modern piperidine chemistry has expanded significantly beyond these early foundations, encompassing sophisticated synthetic methodologies for the preparation of complex derivatives. Recent advances include intramolecular radical cyclization processes, reductive amination strategies, and multicomponent reaction approaches that enable the efficient construction of highly substituted piperidine derivatives. These methodological developments have facilitated the synthesis of increasingly complex molecules for pharmaceutical applications.

Significance in Organic and Medicinal Chemistry Frameworks

The compound this compound occupies a significant position within the broader framework of medicinal chemistry due to its potential role as a versatile synthetic intermediate. The presence of multiple protecting groups and functional handles makes this compound particularly valuable for the preparation of bioactive molecules where precise control over functional group installation and modification is required. The strategic placement of protecting groups allows for selective reactions at specific positions while maintaining the integrity of other functional groups.

Table 2: Functional Group Analysis and Synthetic Utility

| Functional Group | Position | Protecting Strategy | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | N-1 | Acid-labile protection | Trifluoroacetic acid |

| Benzyloxycarbonyl | N-methyl amino | Hydrogenolysis-labile | Catalytic hydrogenation |

| Methyl amino | C-4 | Dual protection | Sequential deprotection |

Within pharmaceutical research frameworks, piperidine derivatives demonstrate remarkable pharmacological diversity, exhibiting activities across multiple therapeutic areas including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertensive, anti-malarial, and analgesic applications. The structural features present in this compound position it as a potential precursor for compounds targeting these diverse biological pathways.

The compound's significance extends to its role in contemporary drug discovery programs where piperidine scaffolds are increasingly recognized as privileged structures. The heterocyclic framework provides an optimal balance of structural rigidity and conformational flexibility that often translates to favorable interactions with biological targets. The multiple sites for functional group modification present in this particular derivative offer extensive opportunities for structure-activity relationship studies and lead optimization efforts.

Advanced synthetic applications of this compound type include their use in the preparation of complex natural product analogs and the development of novel therapeutic agents. The dual protecting group strategy enables sophisticated synthetic sequences where multiple transformations can be carried out in a controlled manner, leading to products with precise functional group arrangements. This level of synthetic control is essential for accessing molecules with specific three-dimensional architectures required for optimal biological activity.

Eigenschaften

IUPAC Name |

tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-10-16(11-13-21)20(4)17(22)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJMIHMRGWRXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Protection of Piperidine Derivatives

This method begins with a piperidine precursor, often 4-methylaminopiperidine, which undergoes Boc protection followed by Cbz introduction. A representative protocol involves reacting 1-(benzyloxycarbonyl)-4-methylaminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) at ambient temperature. The Boc group installs at the secondary amine, while the Cbz group remains intact due to its orthogonal stability under basic conditions.

Key Reaction Conditions

Reductive Amination and Protective Group Manipulation

Alternative approaches employ reductive amination to construct the methylamino group post-Boc protection. For example, N-benzyl-4-piperidone reacts with methylamine under hydrogenation (Pd/C, 0.8–1.0 MPa, 60°C) to form 4-methylaminopiperidine, which is subsequently Boc-protected. The benzyl group is later replaced with Cbz via hydrogenolysis and benzyl chloroformate treatment.

Optimization Insights

One-Pot Multicomponent Reactions

Recent advancements utilize one-pot strategies to streamline synthesis. A mixture of 4-aminopiperidine, Boc₂O, and benzyl chloroformate in acetonitrile with TEA facilitates simultaneous dual protection. This method reduces purification steps but requires rigorous stoichiometric control to prevent cross-reactivity.

Critical Parameters

-

Solvent Polarity : Acetonitrile enhances reagent solubility and reaction homogeneity.

-

Molar Ratios : 1:1.05:1.1 (amine:Boc₂O:Cbz-Cl) minimizes byproducts.

Comparative Analysis of Methodologies

The table below contrasts the three primary synthetic routes based on yield, scalability, and practicality:

Trade-offs :

-

Sequential Protection offers reproducibility but suffers from moderate yields due to intermediate isolation.

-

Reductive Amination excels in scalability but demands specialized equipment for high-pressure hydrogenation.

-

One-Pot Synthesis reduces labor yet struggles with impurity accumulation.

Reaction Optimization and Troubleshooting

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) are preferred for Boc protection due to their inertness and ability to stabilize charged intermediates. Conversely, protic solvents like ethanol may hydrolyze Boc groups under prolonged heating.

Temperature and Time Dependencies

Byproduct Formation and Mitigation

Common byproducts include:

-

Di-Boc Derivatives : Result from excess Boc₂O, addressed by stoichiometric control.

-

N-Methyl Over-alkylation : Minimized via slow addition of methylating agents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate and related piperidine derivatives:

Key Findings:

Functional Group Impact: The Cbz-methylamino group in the target compound introduces both steric bulk and hydrogen-bonding capacity, making it suitable for interactions with enzyme active sites. In contrast, the benzyl-methylamino group in AB8550 lacks the ester oxygen, reducing polarity and altering pharmacokinetics . Fluorinated analogs (e.g., 3,4-difluorobenzylamino derivative) exhibit enhanced blood-brain barrier penetration, a critical feature for neuroactive compounds .

Synthetic Accessibility :

- Compounds like 37 are synthesized via photoredox-catalyzed radical-polar crossover reactions, enabling rapid cyclobutane ring formation . The target compound likely employs similar coupling strategies but requires precise Boc/Cbz deprotection steps.

Biological Relevance :

- The PDEδ-binding PROTAC precursor (Compound 5, ) shares structural motifs with the target compound, emphasizing the importance of sulfonamide and carbamate groups in protein degradation applications .

Physicochemical Properties :

- Hydroxy-substituted derivatives (e.g., ) display higher aqueous solubility (logP ~1.2) compared to the target compound (estimated logP ~2.8), impacting bioavailability .

Biologische Aktivität

Chemical Structure and Properties

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate, often referred to as a piperidine derivative, has the molecular formula and a molecular weight of approximately 278.35 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-(methylamino)piperidine-1-carboxylate with benzyloxycarbonyl chloride under suitable conditions. The reaction is often catalyzed and requires careful control of temperature and pH to ensure high yields and purity.

Piperidine derivatives like this compound exhibit their biological effects primarily through interaction with specific protein targets. These compounds can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Pharmacological Effects

Research indicates that this compound may exhibit significant pharmacological activities, including:

- Anticancer Activity : Studies have shown that similar piperidine derivatives can act as inhibitors of cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 19.9 to 75.3 µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and COV318 (ovarian cancer) .

- Enzyme Inhibition : The compound may also serve as a reversible inhibitor for certain enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL), which is implicated in cannabinoid signaling pathways . The structure allows for competitive inhibition, which can be optimized through molecular docking studies.

Case Studies

- Antiproliferative Activity : A study on benzoylpiperidine derivatives showed notable antiproliferative effects on human cancer cells. The modifications in the piperidine structure resulted in varying degrees of potency, with IC50 values improving significantly upon structural optimization .

- Mechanistic Insights : Molecular docking studies have revealed that the ligand binds effectively within the active site of target enzymes, establishing critical interactions that enhance its inhibitory activity. This highlights the importance of structural features in determining biological efficacy .

Biochemical Pathways

The biological activity of this compound can influence several key pathways:

- Apoptosis Pathways : By modulating factors involved in apoptosis, this compound may promote cell death in cancerous cells.

- Signal Transduction : Interaction with receptors or enzymes involved in signaling pathways can alter cellular responses to external stimuli.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Bioavailability : The compound's lipophilicity and molecular size suggest favorable absorption characteristics.

- Metabolism : Like many piperidine derivatives, it may undergo metabolic transformations that could affect its efficacy and safety.

- Excretion : Renal excretion is likely, necessitating further studies on its metabolites.

Q & A

Q. How can low yields in amide bond formation steps be troubleshooted?

- Methodological Answer:

- Coupling Reagents: Switch from EDCI/HOBt to HATU/DIPEA for sterically hindered amines (yield improvement from 45% to 78%) .

- Microwave Assistance: Use microwave irradiation (100°C, 30 min) to accelerate reactions and reduce epimerization .

- Workup Optimization: Extract unreacted starting materials with ethyl acetate/water (3:1) to isolate pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.